N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound may also be explored for its potential antiviral effects, particularly against RNA and DNA viruses.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound , with its indole moiety, might influence plant growth and development, presenting an avenue for agricultural research .
properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-19-9-12(15(18-19)22-2)14(21)16-8-13(11-4-7-23-10-11)20-6-3-5-17-20/h3-7,9-10,13H,8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYMMREQDFBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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